5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with a carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-2-carboxylic acid typically involves the bromination and fluorination of biphenyl derivatives. One common method is the bromination of 2-fluorobiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, alcohols, and various functionalized biphenyl compounds.
Scientific Research Applications
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorocinnamic acid
- 5-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobiphenyl
Uniqueness
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C13H8BrFO2 |
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Molecular Weight |
295.10 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-8-5-6-12(15)11(7-8)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) |
InChI Key |
PDXGZWPZUYNLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)F)C(=O)O |
Origin of Product |
United States |
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